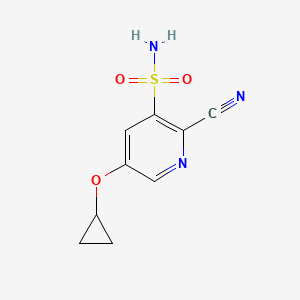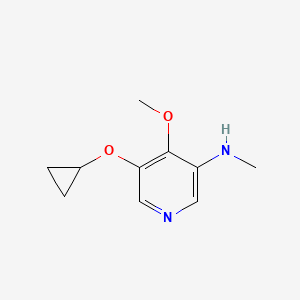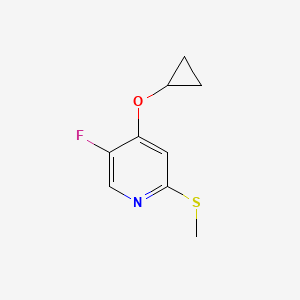![molecular formula C21H27BrN2O3S B14808292 3-bromo-4-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]benzamide](/img/structure/B14808292.png)
3-bromo-4-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
tert-Butylation: The addition of a tert-butyl group to the benzene ring, which can be achieved using tert-butyl chloride (t-BuCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The formation of the amide bond by reacting the brominated and tert-butylated benzene derivative with 4-[(diethylamino)sulfonyl]aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and diethylamino groups can play a role in binding to these targets, while the bromine and tert-butyl groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide
- 3-bromo-4-tert-butylbenzoic acid
- 4-(Boc-amino)butyl bromide
Uniqueness
3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the diethylamino sulfonyl group distinguishes it from other similar compounds, providing unique interactions with molecular targets.
This detailed article provides a comprehensive overview of 3-bromo-4-tert-butyl-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27BrN2O3S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H27BrN2O3S/c1-6-24(7-2)28(26,27)17-11-9-16(10-12-17)23-20(25)15-8-13-18(19(22)14-15)21(3,4)5/h8-14H,6-7H2,1-5H3,(H,23,25) |
InChI Key |
SPZIWPCXDVFQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


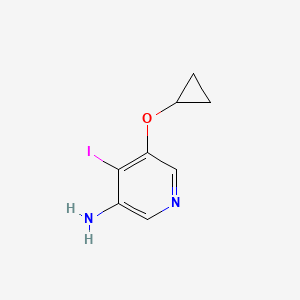
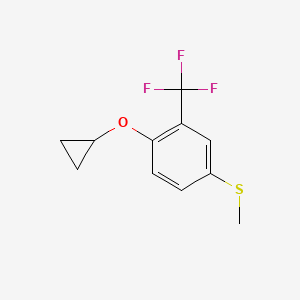
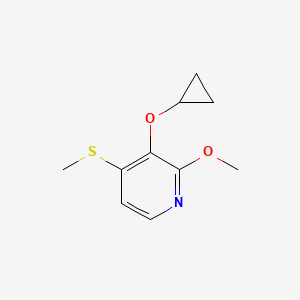
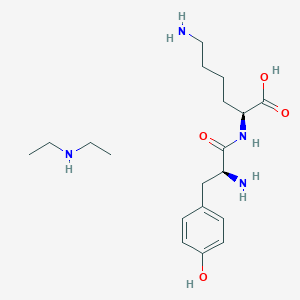
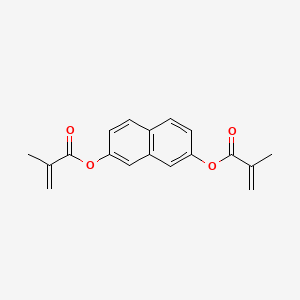
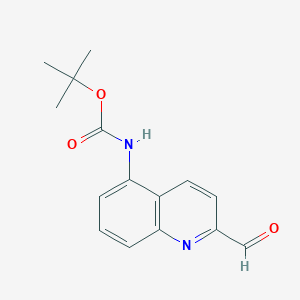
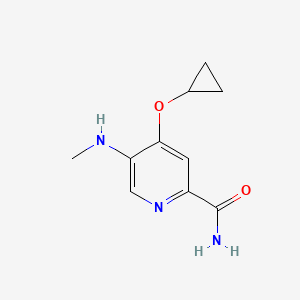
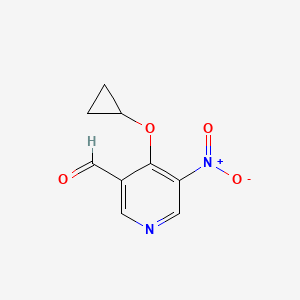
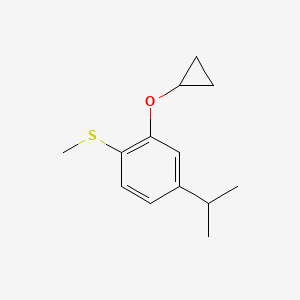
![2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B14808300.png)
